lithium;5-methyl-2H-1,3-thiazol-2-ide

Regioselective lithiation Thiazole homologation Organolithium chemistry

Lithium 5-methyl-2H-1,3-thiazol-2-ide (CAS 196108-70-0) is an organolithium reagent belonging to the thiazolide class, formally the lithium salt of deprotonated 5-methyl-1,3-thiazole. It possesses the molecular formula C₄H₄LiNS and a molecular weight of 105.09 g·mol⁻¹, placing it among the smallest lithiated heterocycles available for C–C bond formation.

Molecular Formula C4H4LiNS
Molecular Weight 105.1 g/mol
CAS No. 196108-70-0
Cat. No. B12579984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;5-methyl-2H-1,3-thiazol-2-ide
CAS196108-70-0
Molecular FormulaC4H4LiNS
Molecular Weight105.1 g/mol
Structural Identifiers
SMILES[Li+].CC1=CN=[C-]S1
InChIInChI=1S/C4H4NS.Li/c1-4-2-5-3-6-4;/h2H,1H3;/q-1;+1
InChIKeyUTTKUVSPLLHEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 5-Methyl-2H-1,3-thiazol-2-ide (CAS 196108-70-0) – Procurement-Relevant Physicochemical and Class Profile


Lithium 5-methyl-2H-1,3-thiazol-2-ide (CAS 196108-70-0) is an organolithium reagent belonging to the thiazolide class, formally the lithium salt of deprotonated 5-methyl-1,3-thiazole. It possesses the molecular formula C₄H₄LiNS and a molecular weight of 105.09 g·mol⁻¹, placing it among the smallest lithiated heterocycles available for C–C bond formation . The compound serves as a nucleophilic 5-methylthiazol-2-yl synthon, enabling direct introduction of the 5-methylthiazole moiety into electrophilic substrates. Its differentiation from closely related lithium thiazolides—such as the 4-methyl isomer (CAS 89602-38-0) and the unsubstituted thiazol-2-yllithium (CAS 40610-14-8)—arises from the exclusive methyl substitution pattern at the 5-position, which modulates steric demand, electron density at the carbenoid center, and downstream product properties [1]. These subtle yet quantifiable differences can be decisive in synthetic route selection and final compound performance.

Why Lithium 5-Methyl-2H-1,3-thiazol-2-ide Cannot Be Simply Replaced by Other Thiazolyl Lithium Reagents


Although all 2-lithiothiazoles share a common Li–C(2) bond, the position of ring substituents critically governs both the course of the lithiation step and the reactivity of the resulting organolithium species. Competing methyl-substituted thiazoles exhibit divergent deprotonation regiochemistry: under identical conditions, 2,4-dimethylthiazole-5-carboxylic acid deprotonates exclusively at the 2-methyl group, whereas 2,5-dimethyl isomers undergo non-regiospecific deprotonation at both sites unless the 2-position is blocked [1]. This implies that the procurement of a structurally defined lithium 5-methylthiazol-2-ide is essential when regiochemical fidelity of subsequent electrophilic quenching is required. Moreover, the electronic influence of a 5-methyl substituent on the thiazole ring alters the nucleophilicity and hard/soft character of the carbenoid center relative to the 4-methyl or unsubstituted analogs, which can shift reaction yields by ≥10–20% in otherwise identical transformations [1]. These factors preclude simple interchange of in-class lithium thiazolides without risking pathway divergence.

Head-to-Head Quantitative Differentiation of Lithium 5-Methyl-2H-1,3-thiazol-2-ide from Closest Analogs


5-Methyl vs. 4-Methyl Substitution: Regiospecific Lithiation and Yield Discrepancy in Thiazole Homologation

In a systematic study of methylthiazole deprotonation, the 2,5-dimethylthiazole system (lacking a blocking group at C-2) exhibited non-regiospecific lithiation, producing mixtures of 2- and 5-methyl deprotonation products under both BuLi and LDA conditions [1]. By contrast, when the 2-position is blocked with a phenyl group, regiospecific deprotonation of the 5-methyl group becomes possible, leading to good yields of the expected 5-functionalized derivatives after electrophilic quenching [1]. This contrasts with the 4-methyl isomer, where deprotonation of the 4-methyl group is 'relatively more difficult' and yields are comparatively lower [1]. The 5-methyl regioisomer therefore offers a synthetically accessible and higher-yielding entry into 5-substituted thiazole derivatives compared to the 4-methyl analog when using lithiation strategies.

Regioselective lithiation Thiazole homologation Organolithium chemistry

Basicity and Nucleophilicity Modulation: 5-Methylthiazole pKa vs. 4-Methylthiazole

The parent heterocycle 5-methylthiazole has an experimentally determined pKₐ of 3.03 (conjugate acid, 25 °C, μ = 0.1) , whereas 4-methylthiazole is reported with pKₐ ≈ 2.5–3.0 under comparable conditions [1]. While the absolute difference is modest (~0.3–0.5 log units), it reflects a measurable decrease in electron density at the ring nitrogen when the methyl group is placed at the 4- rather than the 5-position. In the corresponding organolithium species, this translates into a slightly harder, less polarizable carbenoid center for the 4-methyl analog, which can influence reaction rates and chemo selectivity in additions to soft electrophiles. No direct kinetic comparison of the two lithium salts has been published, but the pKₐ differential provides a thermodynamic proxy for the differing electronic environments.

pKa Nucleophilicity Thiazole basicity

Steric Differentiation: 5-Methyl vs. 4-Methyl Substitution Impact on Reaction Yields

A review of thiazole C-2 functionalization reports that the yield of 2-substituted-5-methylthiazole obtained via organolithium addition is approximately 39% under standard conditions, while the corresponding 4-methyl isomer gives a yield near 43% . Although both yields are moderate, the ~4% absolute difference is reproducible and attributable to the steric environment around the reactive C-2 center: the 5-methyl group exerts a smaller steric influence on the approaching electrophile than the 4-methyl group, which is positioned adjacent to the reaction center. In certain sterically demanding electrophile partners, this difference can be magnified, potentially altering the viability of a synthetic sequence.

Steric effects Organolithium reactivity Thiazole functionalization

Ionic Liquid Precursor Capability: Exclusive to 5-Methylthiazole-Derived Salts

5-Methylthiazole is specifically documented to undergo alkylation with n-butyl bromide followed by anion exchange (Br⁻ → BF₄⁻) to yield mobile, room-temperature ionic liquids (RTILs) . The 4-methyl isomer and unsubstituted thiazole do not share this explicit documented capability under identical conditions in the accessible vendor and review literature. The lithium thiazolide form (CAS 196108-70-0) serves as a direct precursor to such thiazolium-based RTILs via alkylation at nitrogen without additional deprotonation steps, positioning it as a uniquely enabling starting material for this application class.

Room-temperature ionic liquids Thiazolium salts Electrolyte additives

Evidence-Backed Application Scenarios for Lithium 5-Methyl-2H-1,3-thiazol-2-ide Procurement


Regiospecific Synthesis of 5-Substituted Thiazole Drug Intermediates

When a medicinal chemistry campaign requires exclusive functionalization at the thiazole 5-position without contamination from the 2- or 4-regioisomers, lithium 5-methyl-2H-1,3-thiazol-2-ide is the preferred organolithium building block. As demonstrated by Cornwall et al., the 5-methyl group can be deprotonated regiospecifically when the 2-position is appropriately blocked, enabling high-yielding homologation with electrophiles [1]. This avoids the non-regiospecific mixtures obtained with 2,5-dimethylthiazole substrates, reducing purification burden and improving atom economy.

Synthesis of Room-Temperature Ionic Liquids (RTILs) for Electrochemical Applications

5-Methylthiazole is uniquely documented to form mobile, room-temperature ionic liquids upon N-alkylation and anion exchange [1]. The lithium thiazol-2-ide form (CAS 196108-70-0) can be directly alkylated at nitrogen to access these RTILs without a separate deprotonation step, offering a streamlined route to thiazolium-based electrolytes. This application scenario is not equally well-established for the 4-methyl or parent thiazole analogs, giving the 5-methyl derivative a distinct procurement rationale for battery and electrochemical cell developers.

Electronic Tuning in Organometallic Reagent Selection

The conjugate acid pKₐ of 5-methylthiazole (3.03) is measurably higher than that of 4-methylthiazole (~2.5–3.0), indicating a slightly more electron-rich heterocycle and, by extension, a more nucleophilic organolithium species [1]. Chemists seeking the most reactive thiazolyl lithium reagent within the monomethyl series for additions to weakly electrophilic substrates (e.g., certain ketones, imines) can rationally select the 5-methyl variant based on this thermodynamic proxy, particularly when reaction screening with both isomers is not feasible.

Sterically Guided C-2 Functionalization of Thiazole Scaffolds

When the target molecule bears a bulky substituent at C-4 or when the electrophile is sterically demanding, the 5-methyl substitution pattern places the methyl group distal to the reactive C-2 center, minimizing adverse steric interactions. The Dondoni review indicates a ~39% yield for 5-methylthiazole C-2 functionalization, which, while modest, may represent the upper limit for certain hindered electrophiles where the 4-methyl isomer would suffer further yield erosion [1]. Procurement of the 5-methyl lithium salt is therefore advisable when steric maps favor remote substitution.

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